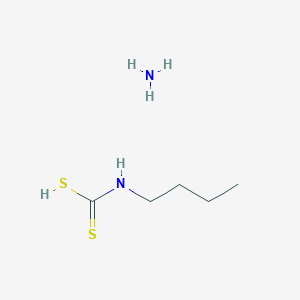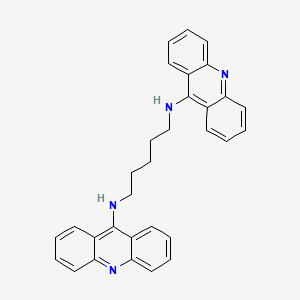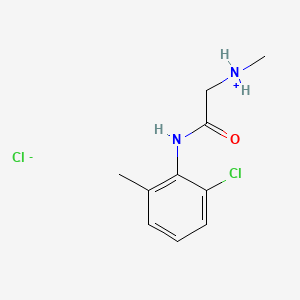![molecular formula C21H33ClN2O B15345493 (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride CAS No. 6314-77-8](/img/structure/B15345493.png)
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a diethylaminoethyl group, and a phenylprop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 3-phenylprop-2-enoyl chloride to form the intermediate (E)-N-cyclohexyl-3-phenylprop-2-enamide. This intermediate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a building block for more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme activity or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an analgesic or anti-inflammatory agent, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- N-cyclohexyl-N-[2-(methylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- N-cyclohexyl-N-[2-(ethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
Uniqueness
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is unique due to its specific structural features, such as the presence of both cyclohexyl and diethylaminoethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6314-77-8 |
|---|---|
Fórmula molecular |
C21H33ClN2O |
Peso molecular |
365.0 g/mol |
Nombre IUPAC |
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H32N2O.ClH/c1-3-22(4-2)17-18-23(20-13-9-6-10-14-20)21(24)16-15-19-11-7-5-8-12-19;/h5,7-8,11-12,15-16,20H,3-4,6,9-10,13-14,17-18H2,1-2H3;1H/b16-15+; |
Clave InChI |
CCTHMDDPQVUOGE-GEEYTBSJSA-N |
SMILES isomérico |
CCN(CC)CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2.Cl |
SMILES canónico |
CCN(CC)CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


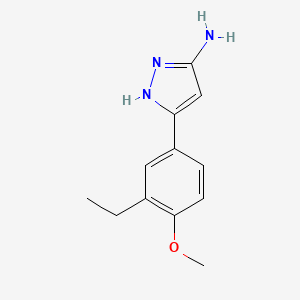
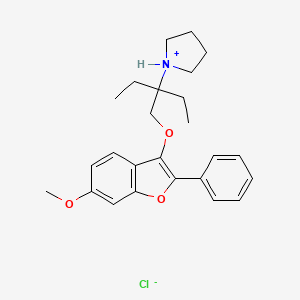

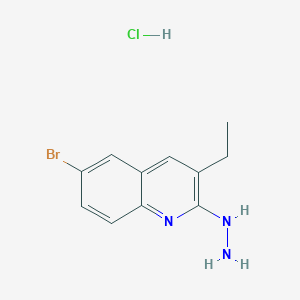
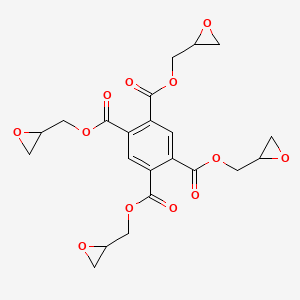
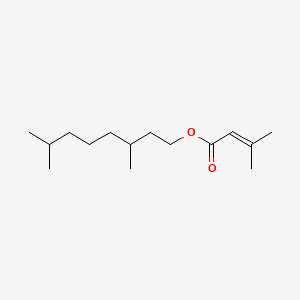
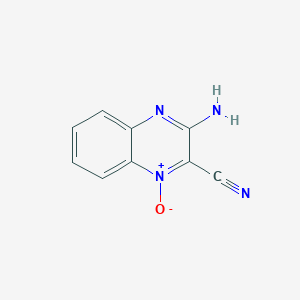

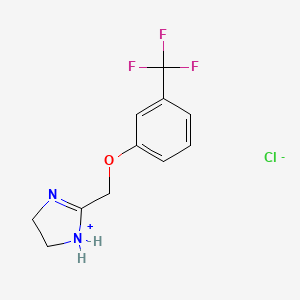

![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
